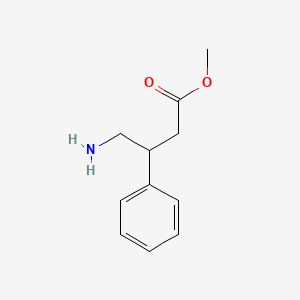

Methyl 4-amino-3-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMLRHACACRFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005155 | |

| Record name | Methyl 4-amino-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84872-79-7 | |

| Record name | Hydrocinnamic acid, beta-(aminomethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-amino-3-phenylbutanoate, a derivative of the nootropic and anxiolytic agent phenibut (4-amino-3-phenylbutanoic acid). This document details synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is the methyl ester of phenibut, a gamma-aminobutyric acid (GABA) analogue. The esterification of phenibut may alter its pharmacokinetic properties, such as lipophilicity and membrane permeability, which are critical factors in drug design and development. This guide explores two primary synthetic routes for the preparation of this compound, providing detailed methodologies and characterization data.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound have been identified:

-

Route 1: Fischer Esterification of 4-amino-3-phenylbutanoic acid (Phenibut). This is a direct, one-step method involving the reaction of phenibut with methanol in the presence of an acid catalyst.

-

Route 2: Synthesis via a Nitro Intermediate. This multi-step approach begins with the formation of a nitro-ester precursor, which is subsequently reduced to the target amino ester.

This guide will focus on providing a detailed experimental protocol for the more direct and commonly employed Fischer esterification route.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for amino acids.

Reaction Scheme:

Figure 1: Fischer Esterification of Phenibut.

Materials and Reagents:

-

4-amino-3-phenylbutanoic acid (Phenibut)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-phenylbutanoic acid (1.0 equivalent) in anhydrous methanol (0.3-0.5 M solution).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (1.0-1.5 equivalents) dropwise to the stirred suspension.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| 4-amino-3-phenylbutanoic acid | 179.22 g/mol | [1] |

| Product | ||

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Predicted Yield | 70-90% | General Fischer Esterification |

| Appearance | Colorless oil or low melting solid | |

| Spectroscopic Data | ||

| ¹H NMR (predicted) | Phenyl protons: ~7.2-7.4 ppm (m, 5H), -OCH₃: ~3.6 ppm (s, 3H), -CH(Ph)-: ~3.1-3.3 ppm (m, 1H), -CH₂-CO-: ~2.5-2.7 ppm (m, 2H), -CH₂-NH₂: ~2.9-3.1 ppm (m, 2H) | |

| ¹³C NMR (predicted) | Carbonyl C: ~173 ppm, Phenyl C's: ~126-140 ppm, -OCH₃: ~51 ppm, -CH(Ph)-: ~45 ppm, -CH₂-CO-: ~40 ppm, -CH₂-NH₂: ~48 ppm | |

| Mass Spectrometry (m/z) | [M+H]⁺: 194.11 | [2] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Figure 2: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The detailed Fischer esterification protocol offers a practical and efficient method for its preparation in a laboratory setting. The provided quantitative and spectroscopic data serve as a benchmark for researchers engaged in the synthesis and characterization of this and related compounds. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired yields and purity for specific research applications. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development, facilitating further exploration of phenibut derivatives and their potential therapeutic applications.

References

An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-phenylbutanoate is the methyl ester of 4-amino-3-phenylbutanoic acid, a compound commonly known as phenibut. Phenibut is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is recognized for its anxiolytic and nootropic properties. The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more readily. As the methyl ester, this compound is expected to serve as a prodrug to phenibut, potentially offering altered pharmacokinetic properties such as increased lipophilicity and modified absorption and distribution profiles. This technical guide provides a comprehensive overview of the available physicochemical properties, pharmacological actions, and relevant experimental protocols for this compound and its parent compound, phenibut.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available data for the hydrochloride salt of the methyl ester and the parent compound, 4-amino-3-phenylbutanoic acid (phenibut), for comparison. The esterification of the carboxyl group is expected to increase lipophilicity and may alter properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1001427-55-9 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Table 2: Physicochemical Properties of 4-amino-3-phenylbutanoic Acid (Phenibut)

| Property | Value | Source |

| CAS Number | 1078-21-3 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Melting Point | 253 °C | [4] |

| pKa (Strongest Acidic) | 4.44 | |

| pKa (Strongest Basic) | 9.8 | |

| LogP | -1.3 | |

| Water Solubility | Not Available |

Mechanism of Action

The primary mechanism of action of phenibut, and presumably its methyl ester prodrug, is through its activity as a gamma-aminobutyric acid (GABA) analogue.

-

GABA-B Receptor Agonism : Phenibut is a full agonist of the GABA-B receptor.[4] The R-enantiomer of phenibut displays a significantly higher affinity for the GABA-B receptor than the S-enantiomer.[5] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels, leading to neuronal hyperpolarization and inhibitory neurotransmission.

-

Voltage-Dependent Calcium Channel (VDCC) Blockade : Phenibut also acts as a gabapentinoid, binding to and blocking the α2δ subunit of voltage-dependent calcium channels.[4][5] This action is similar to that of gabapentin and pregabalin and contributes to its analgesic and anxiolytic effects by reducing the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.

-

GABA-A Receptor Activity : To a lesser extent, phenibut has been reported to have some activity at GABA-A receptors.[6]

The following diagram illustrates the primary signaling pathway associated with GABA-B receptor activation.

Caption: GABA-B Receptor Signaling Pathway.

Pharmacokinetics

There is limited published pharmacokinetic data specifically for this compound. It is hypothesized that as a methyl ester, it would be more lipophilic than its parent compound, phenibut, potentially leading to enhanced absorption and greater penetration across the blood-brain barrier. Following administration, it is expected to be hydrolyzed by esterases to form 4-amino-3-phenylbutanoic acid (phenibut).

The pharmacokinetic parameters of phenibut have been studied to some extent:

-

Absorption : Phenibut is reported to be well-absorbed after oral administration.[4]

-

Distribution : It is widely distributed throughout the body and crosses the blood-brain barrier.[4]

-

Metabolism : Phenibut undergoes minimal metabolism in the liver.[4]

-

Elimination : The elimination half-life of a 250 mg dose of phenibut is approximately 5.3 hours, and it is primarily excreted unchanged in the urine.[4][7]

Table 3: Pharmacokinetic Parameters of 4-amino-3-phenylbutanoic Acid (Phenibut)

| Parameter | Value | Source |

| Bioavailability | ≥63% (250 mg) | [4] |

| Elimination Half-life | 5.3 hours (250 mg) | [4][7] |

| Excretion | ~63% unchanged in urine | [4] |

Experimental Protocols

Synthesis of this compound

General Fischer Esterification Protocol (Hypothetical for Methyl Ester):

-

Reaction Setup : In a round-bottom flask, dissolve 4-amino-3-phenylbutanoic acid in an excess of methanol.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux : Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Extraction : Extract the methyl ester into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following diagram outlines a potential workflow for the synthesis and purification of this compound.

Caption: Synthesis Workflow for this compound.

In Vitro Receptor Binding Assay (General Protocol)

To determine the binding affinity of this compound and its parent compound to GABA receptors, a competitive radioligand binding assay can be performed.

-

Membrane Preparation : Prepare cell membranes from a cell line expressing the GABA receptor of interest (e.g., GABA-B).

-

Assay Buffer : Prepare a suitable assay buffer (e.g., Tris-HCl buffer).

-

Radioligand : Use a known radiolabeled ligand that binds to the target receptor (e.g., [³H]-GABA).

-

Competition Assay : Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or phenibut).

-

Incubation : Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation : Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Preclinical and Clinical Overview

There is a lack of specific preclinical or clinical studies on this compound. However, the extensive use of its parent compound, phenibut, in some countries provides a basis for its potential therapeutic applications.

Phenibut is used for the treatment of anxiety, fear, insomnia, and asthenia.[9] It is also used to manage alcohol withdrawal syndrome and post-traumatic stress disorder.[9] The cognitive-enhancing (nootropic) effects of phenibut have been reported to improve memory and attention.[10]

A study on phenibut menthyl ester, another ester of phenibut, demonstrated a significant anticonvulsant effect in a mouse model.[8] This suggests that other esters of phenibut, including the methyl ester, may also possess similar pharmacological activities.

Conclusion

This compound is a promising derivative of phenibut that warrants further investigation. Its potential as a prodrug could offer advantages in terms of pharmacokinetics, potentially leading to improved efficacy and a different side-effect profile compared to the parent compound. Future research should focus on the detailed characterization of its physicochemical properties, a thorough evaluation of its pharmacokinetic and pharmacodynamic profiles, and comprehensive preclinical studies to establish its therapeutic potential and safety. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3-amino-4-phenylbutanoate hydrochloride - C11H16ClNO2 | CSSB00020629432 [chem-space.com]

- 3. 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 [biosynth.com]

- 4. Phenibut - Wikipedia [en.wikipedia.org]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate and its Parent Compound, Phenibut

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of methyl 4-amino-3-phenylbutanoate, with a primary focus on its extensively studied parent compound, 4-amino-3-phenylbutanoic acid, commonly known as Phenibut. Due to the limited availability of specific data for the methyl ester, this guide leverages the wealth of information on Phenibut, as the ester is anticipated to function as a prodrug, readily hydrolyzing to the active carboxylic acid in vivo. Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects, making it a subject of significant interest in neuroscience and drug development.[1][2]

This document details the chemical and physical properties, synthesis, spectroscopic data, and the intricate mechanism of action of Phenibut. Detailed experimental protocols for its synthesis and key biological assays are also provided to facilitate further research and development.

Chemical and Physical Properties

While a specific CAS number for this compound is inconsistently reported (one source suggests 84872-79-7), its parent compound, 4-amino-3-phenylbutanoic acid (Phenibut), and its hydrochloride salt are well-characterized.[3] The properties of these compounds are summarized below for comparative analysis.

| Property | 4-Amino-3-phenylbutanoic acid (Phenibut) | 4-Amino-3-phenylbutanoic acid hydrochloride | This compound (Predicted) |

| CAS Number | 1078-21-3[4][5][6] | 3060-41-1[4][7] | 84872-79-7 (unconfirmed) |

| Molecular Formula | C₁₀H₁₃NO₂[4][5][6] | C₁₀H₁₄ClNO₂[3][7] | C₁₁H₁₅NO₂ |

| Molecular Weight | 179.22 g/mol [4][5][6] | 215.68 g/mol [3][4][7] | 193.24 g/mol |

| Melting Point | 250-253 °C (decomposes)[4] | Not available | Not available |

| Solubility | Soluble in DMSO[1] | Not available | Not available |

| IUPAC Name | 4-amino-3-phenylbutanoic acid | 4-amino-3-phenylbutanoic acid;hydrochloride[8] | This compound |

Synthesis and Spectroscopic Data

The synthesis of Phenibut has been approached through various routes, often starting from benzaldehyde. The subsequent esterification to its methyl ester is a standard chemical transformation.

Synthesis of 4-Amino-3-phenylbutanoic acid (Phenibut)

A common industrial synthesis involves a multi-step process starting with the condensation of benzaldehyde and nitromethane, followed by a Michael addition with diethyl malonate, hydrogenation of the nitro group, and subsequent hydrolysis and decarboxylation.[3]

Esterification to this compound

The conversion of the carboxylic acid group of Phenibut to its methyl ester can be achieved through standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

Spectroscopic Data

Spectroscopic data for Phenibut and its hydrochloride salt are available, providing the necessary tools for its identification and characterization.

| Spectroscopic Data | 4-Amino-3-phenylbutanoic acid (Phenibut) & its HCl salt |

| ¹H NMR | Spectra have been reported and are available in various databases.[9] |

| ¹³C NMR | Predicted spectra are available. |

| IR Spectroscopy | FTIR and ATR-IR spectra for the hydrochloride salt have been documented.[8][9] |

| Mass Spectrometry | GC-MS data is available for the parent compound.[10] |

| Raman Spectroscopy | Raman spectra for the hydrochloride salt have been reported.[11] |

Biological Activity and Mechanism of Action

Phenibut's pharmacological effects are primarily attributed to its action as a GABA analogue. The presence of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.

Primary Mechanism of Action: GABA Receptor Agonism

Phenibut is a full agonist of the GABAB receptor.[12] By activating these G-protein coupled receptors, it mimics the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This action is believed to be the primary contributor to its anxiolytic and sedative properties. The Gαi subunit of the G-protein inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit activates G protein-gated inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization, and inhibits voltage-gated Ca²⁺ channels.[13]

Secondary Mechanism: Interaction with Voltage-Dependent Calcium Channels

In addition to its effects on GABAB receptors, Phenibut also binds to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[14][15] This mechanism is shared with gabapentinoids like gabapentin and pregabalin and contributes to its analgesic effects.[14] Studies have shown that both R- and S-phenibut bind to the α2-δ subunit.[14]

Signaling Pathway Diagram

Caption: Signaling pathway of Phenibut.

Experimental Protocols

Synthesis of 4-Amino-3-phenylbutanoic acid hydrochloride

This protocol describes a general method for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride from 4-phenyl-2-pyrrolidone.[3]

Materials:

-

4-phenyl-2-pyrrolidone

-

6.0 M Hydrochloric acid (HCl)

-

Round bottom flask

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add 4-phenyl-2-pyrrolidone (0.4 mmol) and 10 mL of 6.0 M HCl.

-

Magnetically stir the reaction mixture under reflux for 12 hours.

-

After completion of the reaction (monitored by TLC), remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

The resulting solid is 4-amino-3-phenylbutanoic acid hydrochloride.

Workflow for Synthesis

Caption: General workflow for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride.

GABAB Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAB receptor.

Materials:

-

Rat brain membrane preparation (source of GABAB receptors)

-

[³H]-CGP54626 (radioligand)

-

Test compound (e.g., Phenibut)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Non-specific binding control (e.g., baclofen)

-

96-well plates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the rat brain membrane preparation, [³H]-CGP54626, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound.

Patch-Clamp Electrophysiology for Voltage-Dependent Calcium Channels

This protocol outlines a general procedure for whole-cell patch-clamp recording to investigate the effect of a test compound on voltage-dependent calcium channels (VDCCs).[16]

Materials:

-

Cells expressing the desired VDCC subtype (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (containing e.g., Ba²⁺ or Ca²⁺ as the charge carrier)

-

Internal solution (pipette solution)

-

Test compound (e.g., Phenibut)

-

Data acquisition and analysis software

Procedure:

-

Culture cells expressing the VDCC of interest on coverslips.

-

Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Under microscopic guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage protocol (e.g., a voltage step from a holding potential of -80 mV to various test potentials) to elicit VDCC currents.

-

Record baseline currents.

-

Perfuse the test compound and record the currents again to determine its effect on VDCC activity.

-

Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence.

Conclusion

This compound, as the methyl ester of Phenibut, is a compound of interest for its potential as a prodrug with similar anxiolytic and nootropic properties to its parent molecule. While specific data on the ester is limited, the extensive research on Phenibut provides a solid foundation for understanding its likely pharmacological profile. This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and biological activity of Phenibut, along with detailed experimental protocols to aid researchers in further investigation of this class of compounds. The dual mechanism of action, involving both GABAB receptor agonism and modulation of voltage-dependent calcium channels, makes Phenibut and its derivatives intriguing targets for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Amino-3-phenylbutyric Acid [drugfuture.com]

- 5. drugs.com [drugs.com]

- 6. 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-3-phenylbutanoic acid hydrochloride, (+/-)- | C10H14ClNO2 | CID 18288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. gaba receptor agonist: Topics by Science.gov [science.gov]

- 13. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. science.rsu.lv [science.rsu.lv]

- 16. Patch-clamp recording of voltage-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-Amino-3-Phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-amino-3-phenylbutanoate. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic routes for its precursor, 4-amino-3-phenylbutanoic acid, with standard esterification protocols. The expected spectroscopic characteristics are presented based on data from its precursor and well-understood principles of organic spectroscopy.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of this compound is typically achieved in a two-step process. First, 4-amino-3-phenylbutanoic acid hydrochloride is synthesized, followed by esterification to yield the final product. The general workflow for synthesis and characterization is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride

A common route for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride involves a multi-step process starting from benzaldehyde and nitromethane.

Procedure:

-

Condensation: Benzaldehyde and nitromethane are reacted in the presence of a base (e.g., sodium methoxide in ethanol) to form a nitrostyrene intermediate.

-

Michael Addition: The nitrostyrene intermediate undergoes a Michael addition with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base.

-

Hydrolysis and Decarboxylation: The resulting adduct is then hydrolyzed and decarboxylated, typically using a strong acid (e.g., hydrochloric acid) under reflux, to yield the racemic 4-amino-3-phenylbutanoic acid.

-

Salt Formation: The product is isolated as the hydrochloride salt upon workup.[1]

A detailed, multi-step synthesis protocol is described in Chinese patent CN102115450A, which involves the reaction of benzaldehyde and ethyl acetoacetate, followed by several transformations to yield 4-amino-3-phenylbutyric acid.[2]

Esterification of 4-Amino-3-phenylbutanoic Acid Hydrochloride

The conversion of the carboxylic acid to its methyl ester can be achieved using standard esterification methods. A widely used and effective method is the Fischer-Speier esterification using methanol and a catalytic amount of strong acid, or by conversion to the acid chloride followed by reaction with methanol.

Procedure using Thionyl Chloride:

-

Reaction Setup: 4-Amino-3-phenylbutanoic acid hydrochloride is suspended in methanol at 0 °C.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the suspension. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup: The solvent is removed under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic (C₆H₅) |

| ~3.65 | s | 3H | Methyl Ester (OCH₃) |

| ~3.40-3.60 | m | 1H | CH-N |

| ~3.10-3.30 | m | 2H | CH₂-N |

| ~2.70-2.90 | d | 2H | CH₂-C=O |

Note: Predicted data is based on known chemical shifts for similar structures. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carbonyl (C=O) |

| ~138 | Aromatic (Quaternary C) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~52 | Methyl Ester (OCH₃) |

| ~48 | CH-N |

| ~45 | CH₂-N |

| ~38 | CH₂-C=O |

Note: Predicted data is based on known chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (Ammonium) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~750, ~700 | Strong | C-H bend (Aromatic, monosubstituted) |

Note: The IR spectrum of the precursor, 4-amino-3-phenylbutanoic acid hydrochloride, shows a broad O-H stretch from the carboxylic acid overlapping with the N-H stretch, and a carbonyl stretch around 1710 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Free Base)

| m/z | Interpretation |

| 193.11 | [M]⁺ (Molecular Ion) |

| 134.09 | [M - COOCH₃]⁺ |

| 104.05 | [C₆H₅CHCH₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: This data is for the free base. The hydrochloride salt would not typically show the molecular ion of the salt in standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, but rather the molecular ion of the free base.

References

The Biological Activity of Methyl 4-amino-3-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of methyl 4-amino-3-phenylbutanoate. Due to a lack of direct studies on the methyl ester, this document focuses on the well-characterized biological profile of its parent compound, 4-amino-3-phenylbutanoic acid, commonly known as phenibut. It is presumed that this compound functions as a prodrug, readily hydrolyzed in vivo to phenibut, which is responsible for the observed pharmacological effects. This guide details the mechanism of action, receptor binding affinities, and known signaling pathways associated with phenibut, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction: From Methyl Ester to Active Acid

This compound is the methyl ester of 4-amino-3-phenylbutanoic acid (phenibut). While literature directly investigating the biological activity of the methyl ester is scarce, fundamental principles of pharmacology suggest it serves as a prodrug. Ester groups are commonly employed in drug design to enhance properties like membrane permeability and oral bioavailability. In the physiological environment, ubiquitous esterase enzymes are expected to rapidly hydrolyze the methyl ester to its active carboxylic acid form, phenibut, and methanol. Therefore, to understand the biological activity of this compound, it is essential to examine the pharmacology of phenibut.

Phenibut (β-phenyl-γ-aminobutyric acid) was developed in the Soviet Union in the 1960s and has been used clinically in Russia and some Eastern European countries for its anxiolytic and nootropic (cognition-enhancing) effects.[1][2][3] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is structurally similar to baclofen and gabapentin.[2][4] The presence of a phenyl ring allows phenibut to cross the blood-brain barrier more effectively than GABA itself.[2][5]

Mechanism of Action

The primary mechanism of action of phenibut is its activity as a GABA mimetic, with a more complex pharmacological profile than initially thought.[1][4] Its effects are mediated through interactions with multiple targets in the central nervous system.

GABA Receptor Agonism

Phenibut is a full agonist of the GABAB receptor.[6][7] This is considered its primary mechanism for producing anxiolytic and sedative effects.[8] The R-enantiomer of phenibut has a significantly higher affinity for the GABAB receptor than the S-enantiomer, indicating that the pharmacological activity of the racemic mixture is mainly attributed to the R-isomer.[6][9] At very high concentrations, phenibut may also exhibit some activity at GABAA receptors.[1][3][4]

Voltage-Dependent Calcium Channel (VDCC) Blockade

Recent research has identified that phenibut also binds to and blocks α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[7][10] This mechanism is shared with gabapentinoids like gabapentin and pregabalin.[7] Both the R- and S-enantiomers of phenibut bind to the α2δ subunit with similar affinity.[6] This action is believed to contribute to its anti-nociceptive (pain-relieving) effects.[11] In fact, the binding affinity of R-phenibut for the α2δ subunit is higher than its affinity for the GABAB receptor.[11][12]

Effects on Dopamine

Some studies suggest that phenibut can increase dopamine levels in the brain, which may contribute to its mood-elevating and stimulating effects at lower doses.[1][3][6] The precise mechanism for this dopaminergic activity is not yet fully understood.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities of phenibut for its primary molecular targets.

Table 1: GABAB Receptor Binding Affinity

| Compound | Receptor | Preparation | IC50 (μM) | Reference |

| Phenibut | GABAB | Rat Brain | 30-68 | [6] |

| Baclofen | GABAB | Rat Brain | 1 | [6] |

Table 2: Voltage-Dependent Calcium Channel (VDCC) Subunit Binding Affinity

| Compound Enantiomer | Target | Ki (μM) | Reference |

| (R)-Phenibut | α2δ subunit | 23 | [6] |

| (S)-Phenibut | α2δ subunit | 39 | [6] |

Signaling Pathways

The biological effects of phenibut are initiated by its interaction with GABAB receptors and α2δ subunits of VDCCs, leading to the modulation of downstream signaling cascades.

GABAB Receptor Signaling

As a GABAB receptor agonist, phenibut activates G-protein-coupled receptors that, in turn, modulate the activity of adenylyl cyclase and ion channels. This leads to a general inhibitory effect on neuronal activity.

VDCC Blockade

By binding to the α2δ subunit of VDCCs, phenibut reduces the influx of calcium into neurons. This decrease in intracellular calcium leads to a reduction in the release of excitatory neurotransmitters.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays used to characterize the biological activity of compounds like phenibut.

In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., phenibut) for a specific receptor (e.g., GABAB).

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate cell membranes containing the target receptors.

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-baclofen for GABAB).

-

Competition: Add varying concentrations of the unlabeled test compound (phenibut).

-

Incubation: Allow the mixture to incubate at a specific temperature for a set period to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to Ki using the Cheng-Prusoff equation.

In Vivo Nociception Assay (Formalin Test)

Objective: To assess the anti-nociceptive effects of a test compound in an animal model of pain.

Methodology:

-

Animal Acclimatization: Acclimate mice or rats to the testing environment.

-

Compound Administration: Administer the test compound (e.g., phenibut) or vehicle control via a specific route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw.

-

Observation: Observe the animal's behavior for a set period (e.g., 60 minutes) and record the amount of time spent licking or biting the injected paw.

-

Data Analysis: The response to formalin occurs in two phases: an early, acute phase and a later, inflammatory phase. Compare the time spent in nociceptive behavior between the compound-treated and vehicle-treated groups for both phases. A significant reduction in this time indicates an anti-nociceptive effect.

Conclusion

References

- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Phenibut - Wikipedia [en.wikipedia.org]

- 7. psychonautwiki.org [psychonautwiki.org]

- 8. Phenibut Addiction in a Patient with Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.who.int [cdn.who.int]

- 11. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methyl 4-amino-3-phenylbutanoate: A Technical Review of its Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-phenylbutanoate, the methyl ester of 4-amino-3-phenylbutanoic acid (commonly known as phenibut), is a compound of interest within the field of neuroscience and pharmacology. As a derivative of a known GABAergic agent, it holds potential for modulating the central nervous system. This technical guide provides a comprehensive review of the available scientific literature on this compound and its parent compound, phenibut. It covers synthetic methodologies, pharmacological properties, and the underlying mechanisms of action at GABA receptors. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics targeting the GABA system.

Introduction

4-Amino-3-phenylbutanoic acid (phenibut) is a well-documented derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] The addition of a phenyl ring to the GABA backbone allows it to cross the blood-brain barrier more readily.[3] Phenibut is recognized for its anxiolytic and nootropic effects, which are primarily attributed to its action as a GABA-B receptor agonist.[4][5] this compound, as the methyl ester of phenibut, is expected to exhibit similar pharmacological activity, potentially with altered pharmacokinetics, such as increased lipophilicity, which may enhance its absorption and distribution. This review consolidates the current knowledge on the synthesis, chemical properties, and biological activities of these related compounds.

Synthesis and Chemical Properties

While specific, detailed synthetic protocols for this compound are not extensively reported in peer-reviewed literature, its synthesis can be inferred from the well-established syntheses of its parent compound, phenibut, followed by a standard esterification process.

Synthesis of 4-Amino-3-phenylbutanoic Acid (Phenibut)

Several synthetic routes for 4-amino-3-phenylbutanoic acid hydrochloride have been documented. A common method involves the following key steps:

Method 1: From 4-phenyl-2-pyrrolidone

A straightforward approach involves the acid hydrolysis of 4-phenyl-2-pyrrolidone.[6]

-

Reaction: 4-phenyl-2-pyrrolidone is refluxed with a strong acid, such as 6.0 M hydrochloric acid.

-

Duration: The reaction is typically carried out for 12 hours.

-

Workup: The solvent is removed under reduced pressure to yield 4-amino-3-phenylbutanoic acid hydrochloride.

Method 2: Multi-step Synthesis from Benzaldehyde and Nitromethane

A more complex, multi-step synthesis can also be employed:[6]

-

Condensation: Benzaldehyde and nitromethane undergo a condensation reaction in ethanol at low temperatures (-5°C) in the presence of a base like sodium methoxide.

-

Addition: The resulting intermediate is reacted with diethyl malonate.

-

Hydrogenation: The product from the addition step is then subjected to a hydrogenation reaction using a palladium-carbon catalyst to reduce the nitro group to an amine.

-

Hydrolysis and Decarboxylation: The final steps involve hydrolysis and decarboxylation to yield the final product.

Esterification to this compound

The synthesis of the methyl ester from 4-amino-3-phenylbutanoic acid can be achieved through Fischer esterification.

-

Reaction: 4-amino-3-phenylbutanoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

-

Conditions: The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product.

-

Workup: The excess methanol is removed, and the product is isolated and purified.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound hydrochloride and its parent compound are presented in the tables below.

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 1001427-55-9 | [4] |

| Molecular Formula | C11H16ClNO2 | [4] |

| Molecular Weight | 229.70 g/mol | [4] |

| Monoisotopic Mass | 229.0869564 Da | [4] |

| Rotatable Bond Count | 5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 52.3 Ų | [4] |

Table 2: Chemical Properties of 4-Amino-3-phenylbutanoic Acid

| Property | Value | Reference |

| CAS Number | 1078-21-3 | [2] |

| Molecular Formula | C10H13NO2 | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Monoisotopic Mass | 179.094628657 g/mol | [7] |

| Rotatable Bond Count | 4 | [7] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Topological Polar Surface Area | 63.3 Ų | [7] |

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is presumed to be similar to that of phenibut, primarily acting on the GABAergic system.

GABA Receptors

GABA is the primary inhibitory neurotransmitter in the central nervous system, acting through two main types of receptors: GABA-A and GABA-B.[5][8]

-

GABA-A Receptors: These are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[8]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to downstream effects, including the opening of potassium channels and the inhibition of adenylyl cyclase, which also results in a decrease in neuronal activity.[5][8]

Mechanism of Action of Phenibut

Phenibut is a selective agonist of the GABA-B receptor.[4] It has a lower affinity for the GABA-A receptor. The phenyl group facilitates its passage across the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its interaction with GABA-B receptors is responsible for its anxiolytic, sedative, and nootropic properties.[4]

Inferred Mechanism of Action of this compound

As a close structural analog and a prodrug to phenibut, this compound is expected to be hydrolyzed in vivo by esterases to yield phenibut. Therefore, its pharmacological effects are likely mediated by the parent compound. The ester form may exhibit different pharmacokinetic properties, potentially leading to a different onset and duration of action. However, specific in-vitro and in-vivo studies on the methyl ester are lacking in the publicly available literature.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following are generalized protocols for the synthesis of the parent compound and the characterization of GABA receptor activity that would be applicable.

General Protocol for the Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride from 4-phenyl-2-pyrrolidone

-

Reaction Setup: To a round-bottom flask, add 4-phenyl-2-pyrrolidone (1 equivalent).

-

Acid Addition: Add 6.0 M hydrochloric acid (sufficient volume to dissolve the starting material).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Isolation: Remove the solvent by rotary evaporation under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-amino-3-phenylbutanoic acid hydrochloride.

General Protocol for Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-phenylbutanoic acid hydrochloride (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the solution.

-

Reflux: Heat the mixture to reflux for several hours.

-

Monitoring: Monitor the formation of the ester by TLC or GC-MS.

-

Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purification: Purify the crude product by column chromatography or distillation.

General Protocol for In-Vitro GABA Receptor Binding Assay

-

Membrane Preparation: Prepare synaptic membrane fractions from a suitable brain region (e.g., rat cortex).

-

Incubation: Incubate the membrane preparation with a radiolabeled GABA receptor ligand (e.g., [3H]GABA for GABA-A or [3H]baclofen for GABA-B) and varying concentrations of the test compound (this compound or phenibut).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

Synthetic Workflow

References

- 1. Methyl (3R)-3-amino-4-phenylbutanoate hydrochloride | 178665-35-5 | DHA66535 [biosynth.com]

- 2. 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 [biosynth.com]

- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. youtube.com [youtube.com]

Enantioselective Synthesis of Methyl 4-Amino-3-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of methyl 4-amino-3-phenylbutanoate, a valuable chiral building block in pharmaceutical development. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Introduction

This compound is the methyl ester of 4-amino-3-phenylbutanoic acid, commonly known as phenibut. The chirality at the C3 position is a critical determinant of its biological activity, making enantioselective synthesis a paramount concern for its application in drug discovery and development. This guide focuses on two primary and highly effective strategies for achieving high enantiopurity of the target molecule: organocatalytic asymmetric Michael addition and rhodium-catalyzed asymmetric hydrogenation.

Synthetic Strategies

Two principal and highly effective routes for the enantioselective synthesis of this compound have been established in the scientific literature. The first relies on an organocatalyzed asymmetric Michael addition to a nitroalkene, followed by a series of functional group transformations. The second approach utilizes a rhodium-catalyzed asymmetric hydrogenation of a β-cyanocinnamic ester to set the chiral center.

Organocatalytic Asymmetric Michael Addition Route

This strategy is a multi-step process that begins with the highly enantioselective addition of a malonate derivative to (E)-β-nitrostyrene, catalyzed by a chiral organocatalyst. This initial step establishes the crucial stereocenter. The resulting Michael adduct then undergoes a series of transformations, including reduction of the nitro group, cyclization to a γ-lactam, hydrolysis to the free amino acid, and a final esterification to yield the target methyl ester.

Rhodium-Catalyzed Asymmetric Hydrogenation Route

A more direct approach involves the asymmetric hydrogenation of a β-cyanocinnamic ester. This reaction, catalyzed by a chiral rhodium complex, efficiently creates the desired stereocenter. The resulting β-cyano ester can then be reduced to the corresponding γ-amino ester.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantioselective synthesis of this compound and its precursors.

Table 1: Organocatalytic Asymmetric Michael Addition of Malonates to β-Nitrostyrene

| Catalyst | Malonate Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Cinchonine-derived thiourea | Dimethyl malonate | Toluene | RT | 48 | 95 | 92 | [1] |

| (R,R)-DPEN-thiourea | Diethyl malonate | Water | RT | 24 | 92 | 93 | [2] |

| Squaramide catalyst | Malonic acid half-thioester | MTBE | 45 | 22 | 98 | >99 | [3] |

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Cyanocinnamic Esters [4][5]

| Ligand | Substrate | Solvent | Pressure (atm) | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |

| (S,S)-f-spiroPhos | Methyl (E)-2-cyano-3-phenylacrylate | Toluene | 50 | 50 | 1000 | >99 | 98 |

| ZhaoPhos | Ethyl (E)-2-cyano-3-phenylacrylate | Toluene | 10 | RT | 1000 | 98 | 99 |

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition Route

This protocol is a composite of procedures described in the literature and represents a viable pathway to the target molecule.

Step 1: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

-

Materials: β-Nitrostyrene (1.0 mmol), dimethyl malonate (1.2 mmol), cinchona-derived thiourea catalyst (0.05 mmol, 5 mol%), toluene (5 mL).

-

Procedure: To a solution of β-nitrostyrene in toluene, add the cinchona-derived thiourea catalyst and dimethyl malonate. Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral γ-nitroester intermediate.

Step 2: Reduction of the Nitro Group and Lactamization

-

Materials: γ-Nitroester intermediate from Step 1 (1.0 mmol), zinc dust (5.0 mmol), acetic acid (10 mL).

-

Procedure: Dissolve the γ-nitroester in acetic acid. Add zinc dust portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product, a γ-lactam, can be used in the next step without further purification.

Step 3: Hydrolysis of the γ-Lactam [6]

-

Materials: Crude γ-lactam from Step 2 (1.0 mmol), 6 M HCl (10 mL).

-

Procedure: Reflux the crude γ-lactam in 6 M HCl for 4 hours. Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities. Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of 4-amino-3-phenylbutanoic acid as a white solid.

Step 4: Esterification to this compound [7][8]

-

Materials: 4-Amino-3-phenylbutanoic acid hydrochloride (1.0 mmol), methanol (10 mL), trimethylchlorosilane (TMSCl) (2.2 mmol).

-

Procedure: Suspend the amino acid hydrochloride in methanol at 0 °C. Slowly add trimethylchlorosilane. Allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction mixture should become a clear solution. Remove the solvent under reduced pressure to yield this compound hydrochloride as a white solid. For the free amine, neutralize with a suitable base and extract with an organic solvent.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation Route[4][5]

This protocol is based on the highly efficient synthesis of chiral β-cyano esters.

Step 1: Asymmetric Hydrogenation of Methyl (E)-2-cyano-3-phenylacrylate

-

Materials: Methyl (E)-2-cyano-3-phenylacrylate (1.0 mmol), [Rh(COD)₂]BF₄ (0.001 mmol), ZhaoPhos ligand (0.0011 mmol), toluene (5 mL).

-

Procedure: In a glovebox, dissolve the rhodium precursor and the chiral ligand in toluene and stir for 30 minutes. Add the substrate to this catalyst solution. Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with hydrogen (10 atm) and stir the reaction at room temperature for 12 hours. Carefully release the pressure and concentrate the reaction mixture. Purify the crude product by column chromatography on silica gel to obtain chiral methyl 3-cyano-3-phenylpropanoate.

Step 2: Reduction of the Cyano Group

-

Materials: Chiral methyl 3-cyano-3-phenylpropanoate (1.0 mmol), Raney Nickel (catalytic amount), methanol saturated with ammonia (20 mL).

-

Procedure: To a solution of the chiral cyano ester in methanolic ammonia, add Raney Nickel. Hydrogenate the mixture in a Parr apparatus at 50 psi and room temperature for 24 hours. Filter the catalyst through a pad of celite and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford this compound.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through multiple synthetic strategies. The organocatalytic asymmetric Michael addition route offers a robust, multi-step approach with well-established transformations. The rhodium-catalyzed asymmetric hydrogenation presents a more direct and highly efficient alternative. The choice of synthetic route will depend on factors such as the availability of starting materials and catalysts, desired scale of production, and the specific requirements for enantiopurity. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical synthesis.

References

- 1. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. cib.csic.es [cib.csic.es]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Methyl 4-Amino-3-phenylbutanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-phenylbutanoate is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amine, a methyl ester, and a chiral center at the β-position to the amine, makes it a valuable precursor for a range of synthetically and pharmaceutically important molecules. It serves as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) analogues, such as Phenibut, and is a direct precursor to substituted γ-lactams, a common motif in medicinal chemistry. This document outlines key applications of this compound and provides detailed protocols for its utilization.

Application Note 1: Synthesis of γ-Lactams

The intramolecular cyclization of γ-amino esters is a fundamental method for the synthesis of γ-lactams (2-pyrrolidinones). This compound is an ideal substrate for the synthesis of 4-phenyl-pyrrolidin-2-one, a scaffold found in various biologically active compounds. The cyclization can be promoted thermally, often with high efficiency. The resulting lactam can be further functionalized at the nitrogen atom to generate a library of derivatives.

Experimental Protocol: Synthesis of 4-Phenyl-pyrrolidin-2-one

This protocol describes the thermal cyclization of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a high-boiling point, inert solvent such as toluene or xylene (approximately 0.1 M concentration).

-

Cyclization: Heat the reaction mixture to reflux (for toluene, this is ~110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), following the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-phenyl-pyrrolidin-2-one.

Application Note 2: Synthesis of N-Acyl Derivatives

The primary amino group of this compound can be readily acylated to introduce a variety of functional groups. N-acylation is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. Standard acylation conditions can be employed to yield N-acyl derivatives, which can then be used in further synthetic transformations or biological screening.

Experimental Protocol: N-Acetylation of this compound

This protocol provides a general procedure for the N-acetylation of the title compound using acetyl chloride.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent in vacuo. The resulting crude N-acetylated product can be purified by flash chromatography or recrystallization.

Application Note 3: Precursor to Phenibut (4-Amino-3-phenylbutanoic Acid)

This compound is a direct precursor to the nootropic and anxiolytic drug Phenibut (4-amino-3-phenylbutanoic acid).[1] The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation, typically achieved under acidic conditions. This is often the final step in a multi-step synthesis of Phenibut and its analogues.

Experimental Protocol: Hydrolysis to 4-Amino-3-phenylbutanoic Acid Hydrochloride (Phenibut HCl)

This protocol outlines the acid-catalyzed hydrolysis of the methyl ester.

-

Reaction Setup: To a round-bottom flask containing this compound (or its hydrochloride salt), add a 6 M aqueous solution of hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically monitored by the disappearance of the starting material, which can take 12-24 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting solid, 4-amino-3-phenylbutanoic acid hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Data Presentation

Table 1: Summary of Synthetic Applications

| Application | Starting Material | Key Reagents | Product | Typical Yield (%) |

| γ-Lactam Synthesis | This compound | Toluene (reflux) | 4-Phenyl-pyrrolidin-2-one | 85-95% |

| N-Acylation | This compound | Acetyl chloride, Triethylamine | Methyl 4-(acetylamino)-3-phenylbutanoate | >90% |

| Phenibut Synthesis | This compound | 6 M Hydrochloric Acid (reflux) | 4-Amino-3-phenylbutanoic acid HCl | >90% |

| Note: Yields are representative for these types of reactions and may vary depending on specific conditions and scale. |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.20-7.40 | m | 5H | Ar-H |

| Methoxy-H | 3.65 | s | 3H | -OCH ₃ |

| CH-Ph | 3.30-3.40 | m | 1H | -C H(Ph)- |

| CH₂-N | 3.00-3.20 | m | 2H | -C H₂-NH₂ |

| CH₂-CO | 2.50-2.60 | d | 2H | -C H₂-CO₂Me |

| NH₂ | 1.50-2.00 | br s | 2H | -NH ₂ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl | ~173 | C =O |

| Phenyl C (quat.) | ~142 | C -Ar |

| Phenyl C-H | ~129, ~128, ~127 | C H-Ar |

| Methoxy C | ~52 | -OC H₃ |

| CH-Ph | ~48 | -C H(Ph)- |

| CH₂-N | ~45 | -C H₂-NH₂ |

| CH₂-CO | ~40 | -C H₂-CO₂Me |

Visualizations

Caption: Synthetic pathways originating from this compound.

Caption: Experimental workflow for the synthesis of 4-phenyl-pyrrolidin-2-one.

References

Application Notes and Protocols for the Derivatization of Methyl 4-Amino-3-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various derivatization techniques of methyl 4-amino-3-phenylbutanoate, a key intermediate in the synthesis of pharmacologically active molecules. The following sections detail procedures for N-acylation, reductive amination, intramolecular cyclization to form a lactam, and the synthesis of a tetrazole derivative.

N-Acylation: Synthesis of Methyl 4-Acetamido-3-phenylbutanoate

N-acylation is a fundamental derivatization technique that modifies the amino group of this compound, which can significantly alter its biological activity and physicochemical properties. This protocol describes the N-acetylation using acetic anhydride.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Acetic Anhydride | [1] |

| Product | Methyl 4-acetamido-3-phenylbutanoate | N/A |

| Typical Yield | >90% | [1] |

| Reaction Time | ~7 hours | [1] |

| Reaction Temperature | 60 °C | [1] |

Experimental Protocol

Materials:

-

This compound

-

Acetic anhydride

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1 mmol).

-

Add acetic anhydride (1.5 mmol) to the flask.

-

The mixture is stirred at 60 °C for the required time (typically monitored by TLC until completion, approximately 7 hours).[1]

-

After completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any excess acetic anhydride and acetic acid.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow

Reductive Amination: Synthesis of Methyl 4-(Isopropylamino)-3-phenylbutanoate

Reductive amination is a versatile method to introduce alkyl groups to the primary amino functionality. This protocol outlines the synthesis of an N-isopropyl derivative using acetone and sodium borohydride.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagents | Acetone, Sodium Borohydride | [2] |

| Product | Methyl 4-(isopropylamino)-3-phenylbutanoate | N/A |

| Typical Yield | Moderate to Good | [2] |

| Reaction Time | Overnight | N/A |

| Reaction Temperature | Room Temperature | N/A |

Experimental Protocol

Materials:

-

This compound hydrochloride

-

Acetone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound hydrochloride (1 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add acetone (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (20 mL) and saturated sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Intramolecular Cyclization: Synthesis of 4-Phenyl-pyrrolidin-2-one

Intramolecular cyclization of this compound leads to the formation of a γ-lactam, a privileged scaffold in medicinal chemistry. This process can be induced thermally.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | 4-Phenyl-pyrrolidin-2-one | N/A |

| Reaction Condition | Thermal | [3] |

| Typical Yield | Variable | [3] |

| Reaction Time | Variable (minutes to hours) | [3] |

| Reaction Temperature | Elevated temperatures (e.g., >60 °C) | [3] |

Experimental Protocol

Materials:

-

This compound

-

High-boiling point solvent (e.g., DMF, DMSO)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Extraction solvents (e.g., ethyl acetate)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 mmol) in a suitable high-boiling point solvent (e.g., DMF, 5 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to a temperature sufficient to induce cyclization (e.g., 100-150 °C). The optimal temperature and time should be determined by monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude lactam by column chromatography or recrystallization.

Logical Relationship Diagram

Tetrazole Synthesis: Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate

The amino group of 4-amino-3-phenylbutanoic acid derivatives can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group.[2][3] This protocol is adapted from the synthesis of a related compound.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Methyl 4-acetamido-3-phenylbutanoate | [3] |

| Reagents | Sodium azide (NaN₃), Silicon tetrachloride (SiCl₄) | [3] |

| Product | Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate | [3] |

| Yield | 45% | [2][3] |

| Reaction Time | Until completion (TLC monitoring) | [3] |

| Reaction Condition | Reflux in anhydrous acetonitrile | [3] |

Experimental Protocol

Materials:

-

Methyl 4-acetamido-3-phenylbutanoate (Amide 5 in the reference)[3]

-

Sodium azide (NaN₃)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous acetonitrile

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-